molecular formula C5H3ClN4 B022813 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5399-92-8

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B022813
CAS RN: 5399-92-8
M. Wt: 154.56 g/mol
InChI Key: YMXQUFUYCADCFL-UHFFFAOYSA-N
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Patent
US04087423

Procedure details

50 g. of 4-chloropyrazolo[3,4-d]pyrimidine are dissolved in 700 ml. of absolute ethanol and 25 g. of hydrazine hydrate in 100 ml. of ethanol are slowly added dropwise with stirring. This is stirred for 13 hours at room temperature and the product formed is then filtered under suction, water is added and the product, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, is crystallized from dimethylformamide as yellowish crystals, m.p. 231°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12.O.[NH2:12][NH2:13].[CH2:14](O)C>>[NH:12]([C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH3:14])[N:9]=[CH:10][C:3]=12)[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This is stirred for 13 hours at room temperature
Duration
13 h
CUSTOM
Type
CUSTOM
Details
the product formed
FILTRATION
Type
FILTRATION
Details
is then filtered under suction, water
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the product, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, is crystallized from dimethylformamide as yellowish crystals, m.p. 231°

Outcomes

Product
Name
Type
Smiles
N(N)C1=C2C(=NC=N1)N(N=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.